molecular formula C20H26N2O3 B5666832 1-(2,4-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5666832
M. Wt: 342.4 g/mol
InChI Key: HYMPFQWWALLWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(2,4-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine derivatives involves multi-step chemical reactions, starting from basic piperazine structures and incorporating methoxybenzyl groups through nucleophilic substitution reactions. For example, a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines was synthesized, highlighting the flexibility of the piperazine ring in forming complex derivatives (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-(2,4-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine and its derivatives can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide insights into the compound's three-dimensional structure, including bond lengths, angles, and the spatial arrangement of its functional groups. For instance, studies on closely related compounds have shown various degrees of hydrogen bonding and supramolecular assembly, indicating the influence of substituents on the molecular conformation (Chinthal et al., 2021).

Chemical Reactions and Properties

1-(2,4-Dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine participates in several chemical reactions, including N-alkylation, O-demethylation, and aromatic substitution. These reactions are crucial for modifying the compound's structure to explore its chemical properties and potential bioactivities. The metabolites of related piperazine derivatives, for example, undergo O-demethylation and N-dealkylation, shedding light on the compound's metabolic pathways and chemical stability (Kawashima et al., 1991).

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-23-18-8-5-17(6-9-18)22-12-10-21(11-13-22)15-16-4-7-19(24-2)14-20(16)25-3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMPFQWWALLWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.